molecular formula C15H11ClN2O4 B105399 N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide CAS No. 20821-91-4

N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide

Cat. No.: B105399
CAS No.: 20821-91-4
M. Wt: 318.71 g/mol
InChI Key: ZHJLHAOWFYEIOC-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide is a synthetic organic compound characterized by the presence of a benzoyl group, a nitrophenyl group, and a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide typically involves the reaction of 2-amino-5-nitrobenzophenone with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The benzoyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chlorine atom.

    Reduction: Catalytic hydrogenation or the use of metal hydrides like sodium borohydride can reduce the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the benzoyl group.

Major Products

    Substitution: Products include azidoacetamides or thiocyanatoacetamides.

    Reduction: Products include amino derivatives of the original compound.

    Oxidation: Products include carboxylic acids or other oxidized forms of the benzoyl group.

Scientific Research Applications

N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biochemical pathways.

    Industry: It can be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The nitrophenyl group may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide
  • N-(2-Benzoyl-4-nitrophenyl)-2-iodoacetamide
  • N-(2-Benzoyl-4-nitrophenyl)-2-fluoroacetamide

Uniqueness

N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide is unique due to the presence of the chloroacetamide group, which imparts specific reactivity and biological activity. Compared to its bromo, iodo, and fluoro counterparts, the chloro derivative may exhibit different reactivity patterns and biological effects, making it a valuable compound for targeted applications.

Properties

IUPAC Name

N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O4/c16-9-14(19)17-13-7-6-11(18(21)22)8-12(13)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJLHAOWFYEIOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174938
Record name N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20821-91-4
Record name N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20821-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020821914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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